4-Chloro-2,5-dimethylbenzenesulfonyl chloride
Overview
Description
4-Chloro-2,5-dimethylbenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8Cl2O2S and a molecular weight of 239.11 . It is also known by other names such as 5-chloro-p-xylene-2-sulphonyl chloride, 4-chloro-2,5-dimethylbenzene-1-sulfonyl chloride, and 4-chloro-2,5-dimethylphenylsulfonyl chloride .
Molecular Structure Analysis
The InChI Key for this compound is JBYZPUBAISWVDI-UHFFFAOYSA-N . The SMILES representation is CC1=CC(=C©C=C1Cl)S(Cl)(=O)=O .Physical and Chemical Properties Analysis
This compound appears as white to cream to pale brown or pale pink crystals or powder . It has a melting point of 45.0-52.0°C .Scientific Research Applications
1. Herbicide Potential and Spectral Characteristics
4-Chloro-2,5-dimethylbenzenesulfonyl chloride derivatives have been studied for their potential as herbicides. This research explored the synthesis of various substituted benzenesulfonyl chlorides and their condensation with nucleophilic reagents, investigating the potential applications in herbicide development. Spectral characteristics such as infrared (IR) and nuclear magnetic resonance (NMR) of these derivatives were also analyzed (Cremlyn & Cronje, 1979).
2. Structural and Molecular-Electronic Characterization
The compound has been used in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds were structurally characterized using X-ray single crystal diffraction, and their molecular-electronic structures were investigated. The research provided insights into the electronic structure and steric effects of these compounds (Rublova et al., 2017).
3. Synthesis of Key Intermediates for Pesticides
The synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of pesticides, has been reported. The compound is utilized in the preparation of herbicidal agents, highlighting its importance in the agricultural chemical industry (Xiao-hua Du et al., 2005).
4. Biological Screening of Derivatives
N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide were synthesized and evaluated for their biological potential. The derivatives were tested against Gram-negative and Gram-positive bacteria and assessed for enzyme inhibition potential, demonstrating the biomedical applications of these compounds (Aziz‐ur‐Rehman et al., 2014).
5. Computational Study of Sulfonamide Molecules
A new compound derived from this compound was studied using computational methods. This research involved a detailed analysis of the structural and electronic properties of the compound, providing valuable insights into its chemical behavior and potential applications in various fields (Murthy et al., 2018).
Safety and Hazards
Mechanism of Action
In terms of pharmacokinetics, the properties of organosulfur compounds can vary widely and would depend on the specific structure of the compound. Factors such as solubility, stability, and reactivity can all influence how the compound is absorbed, distributed, metabolized, and excreted .
The action environment can also greatly influence the behavior of organosulfur compounds. Factors such as pH, temperature, and the presence of other compounds can all impact the compound’s stability and reactivity .
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYZPUBAISWVDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236749 | |
Record name | 5-Chloro-p-xylene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88-49-3 | |
Record name | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-p-xylene-2-sulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-p-xylene-2-sulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-p-xylene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-2,5-dimethylbenzenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY2BCA5XT7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.